molecular formula C11H12Cl2N2O4S B2564204 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride CAS No. 678185-84-7

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride

Cat. No.: B2564204
CAS No.: 678185-84-7
M. Wt: 339.19
InChI Key: UKGKRQCAONOPSF-UHFFFAOYSA-N
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Description

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride is a complex organic compound known for its diverse applications in chemical synthesis and industrial processes. This compound features a sulfonyl chloride group, which is highly reactive and useful in various chemical reactions, particularly in the formation of sulfonamides and sulfonylureas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-4-nitrobenzenesulfonyl chloride.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is then acylated with morpholine-4-carbonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride undergoes several types of chemical reactions:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Aminolysis: Reaction with amines to form sulfonamides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs which have antibacterial and anti-inflammatory properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl Chloride: Similar in structure but lacks the morpholine-4-carbonylamino group.

    3-chloro-4-nitrobenzenesulfonyl Chloride: Precursor in the synthesis of the target compound.

    4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride: Similar but without the chlorine substituent on the benzene ring.

Uniqueness

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride is unique due to the presence of both the morpholine-4-carbonylamino group and the sulfonyl chloride group, which confer specific reactivity and functionality. This combination makes it particularly useful in the synthesis of complex molecules where both groups are required.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to form stable sulfonamide bonds is particularly noteworthy, providing a foundation for the development of numerous chemical products and pharmaceuticals.

Properties

IUPAC Name

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O4S/c12-9-7-8(20(13,17)18)1-2-10(9)14-11(16)15-3-5-19-6-4-15/h1-2,7H,3-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGKRQCAONOPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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